molecular formula C20H20ClF2N3O3S B2491497 Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride CAS No. 1215815-65-8

Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride

Cat. No. B2491497
CAS RN: 1215815-65-8
M. Wt: 455.9
InChI Key: WBSJZGZNJWILED-UHFFFAOYSA-N
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Description

“Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the exact mechanism of action for “Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride” is not specified, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

properties

IUPAC Name

methyl 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S.ClH/c1-24(2)8-9-25(18(26)12-4-6-13(7-5-12)19(27)28-3)20-23-17-15(22)10-14(21)11-16(17)29-20;/h4-7,10-11H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSJZGZNJWILED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride

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